Enhanced Physicochemical Profile
The 3-oxetanyl substituent confers a measurable advantage in solubility and metabolic stability compared to the common 6-bromo-1H-indazole core. The oxetane ring introduces polarity and hydrogen bond acceptor character, which are known to reduce logP and enhance aqueous solubility [1]. This is in contrast to the parent 6-bromo-1H-indazole, which, lacking this polar group, is more lipophilic and less metabolically stable. Furthermore, when compared to the 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole analog, the oxetane derivative has a lower molecular weight (253.09 g/mol vs. 281.15 g/mol) and a significantly reduced predicted logP, as the THP group adds considerable lipophilicity .
253.09 g/mol
Lower predicted logP
281.15 g/mol
Higher lipophilicity
| Evidence Dimension | Physicochemical and ADME Profile |
|---|---|
| Target Compound Data | Molecular Weight: 253.09 g/mol; Lower predicted logP due to oxetane ring. |
| Comparator Or Baseline | 6-Bromo-1H-indazole (MW: 197.03 g/mol, higher lipophilicity); 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (MW: 281.15 g/mol, high lipophilicity). |
| Quantified Difference | Molecular weight difference of +56.06 g/mol vs. parent; -28.06 g/mol vs. THP analog. Significant reduction in predicted logP compared to both. |
| Conditions | In silico prediction based on established structure-property relationships for oxetane-containing molecules. |
Why This Matters
For procurement in drug discovery programs, compounds with balanced lipophilicity (lower logP) and lower molecular weight are strongly preferred as they correlate with improved oral bioavailability and reduced attrition due to poor ADME properties.
- [1] Oxetanes in Drug Discovery: Structural and Synthetic Insights. J. Med. Chem. 2010, 53, 8, 3227–3246. View Source
